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molecular formula C12H9NO2 B061630 4-(Pyridin-2-yloxy)benzaldehyde CAS No. 194017-69-1

4-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B061630
M. Wt: 199.2 g/mol
InChI Key: DPRZACGKYIDYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566550B2

Procedure details

Following Scheme I: To a 100 mL round-bottomed flask equipped with condenser and N2 inlet were added 3.1 g (50.2 mmol) boric acid, 10 mL tetrahydrofuran, 2.3 mL (20 mmol) 30% hydrogen peroxide, and 1 mL concentrated sulfuric acid. To the reaction was added a solution of 2.0 g (10 mmol) 4-(pyridin-2-yloxy)-benzaldehyde in 10 mL tetrahydrofuran dropwise over 5 minutes. The reaction was stirred 3 hr at 60° C., cooled, filtered, and the filtrate neutralized with saturated aqueous sodium bicarbonate solution. The mixture was extracted into 2× ethyl acetate, and the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using hexane/ethyl acetate as eluant to afford 180 mg (9.6%) of the product as a solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
9.6%

Identifiers

REACTION_CXSMILES
B(O)(O)O.[OH:5]O.S(=O)(=O)(O)O.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][C:19]1[CH:26]=[CH:25][C:22](C=O)=[CH:21][CH:20]=1>O1CCCC1>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][C:19]1[CH:26]=[CH:25][C:22]([OH:5])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
2.3 mL
Type
reactant
Smiles
OO
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 3 hr at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL round-bottomed flask equipped with condenser and N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into 2× ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 9.6%
YIELD: CALCULATEDPERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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